N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide
Description
N'-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone substituted with a 4-methoxyphenyl-morpholine ethyl group and a 2-methyl-5-nitrophenyl moiety. Although direct pharmacological data for this compound are absent in the provided evidence, structurally related compounds (e.g., VAP-1 inhibitors and Formoterol analogs) highlight the importance of morpholine and methoxyphenyl motifs in drug design .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-15-3-6-17(26(29)30)13-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-7-18(31-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKZKUYWXCUXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-methyl-5-nitrobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogues with Morpholine and Methoxyphenyl Motifs
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
- The 5-nitro group on the phenyl ring increases electron-withdrawing effects, which could reduce metabolic degradation compared to methoxy or chloro substituents in analogues .
Pharmacological Implications :
- Morpholine-containing compounds (e.g., VAP-1 inhibitors in ) often exhibit improved solubility and membrane permeability due to the polar oxygen atom in the morpholine ring .
- Formoterol-related compounds with 4-methoxyphenyl groups demonstrate the importance of this motif in β2-adrenergic receptor binding, suggesting the target compound may share similar pharmacokinetic pathways .
Synthetic Challenges :
- The synthesis of the target compound likely involves multi-step coupling reactions, similar to the preparation of morpholine-pyrimidine derivatives (e.g., 50b in ) or nitrosoanilines (). However, the nitro group introduces additional safety and stability considerations during synthesis .
Biological Activity
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methyl-5-nitrophenyl)ethanediamide, with the CAS number 941976-99-4, is a complex organic compound notable for its potential biological activities. Its unique structure incorporates a methoxyphenyl group, a morpholinyl group, and a nitrophenyl group, which contribute to its reactivity and therapeutic potential.
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.42 g/mol
- IUPAC Name : N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of Intermediate : Reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.
- Reduction : The Schiff base is reduced to the corresponding amine.
- Final Reaction : The amine is reacted with 2-methyl-5-nitrobenzoyl chloride to yield the final product.
This process can be optimized in industrial settings using techniques like continuous flow synthesis to enhance yield and purity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits promising antimicrobial activity. The nitro group may undergo bioreduction within biological systems, leading to reactive intermediates that can exert cytotoxic effects on various pathogens. Preliminary findings suggest effectiveness against Gram-positive bacteria and some Gram-negative strains, although specific potency varies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. The presence of the nitro group is believed to play a crucial role in inducing cytotoxicity in cancer cells. Studies have shown that it may interact with specific cellular targets, potentially leading to apoptosis in malignant cells. For instance, it has demonstrated activity against several cancer cell lines, indicating its potential as a therapeutic agent in oncology.
The mechanism of action involves:
- Binding to Enzymes/Receptors : The compound likely binds to specific enzymes or receptors, altering their activity and leading to various biological effects.
- Formation of Reactive Intermediates : The nitro group can be reduced within cells, forming reactive species that damage cellular components and contribute to its anticancer activity.
Comparative Studies
Comparative studies have highlighted the biological activity of structurally similar compounds. For example:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| This compound | Antimicrobial, Anticancer |
These studies emphasize the importance of functional groups in determining biological activity.
Ongoing Research
Ongoing research continues to explore the full range of biological activities associated with this compound, focusing on:
- In vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Understanding how structural modifications influence activity.
Preliminary results indicate that modifications to the morpholine or nitrophenyl groups could enhance therapeutic efficacy while reducing toxicity.
Q & A
Basic Research Question
- NMR : Analyze - and -NMR spectra to confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, morpholine protons at δ ~3.5–3.7 ppm) and carbon backbone.
- IR : Verify amide C=O stretching (~1650–1700 cm) and nitro group vibrations (~1520 cm).
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and confirm stereochemistry. Crystallize in solvents like dichloromethane/hexane .
What computational strategies (e.g., molecular docking, QSAR) can predict the compound’s bioactivity and target interactions?
Advanced Research Question
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases or GPCRs). Use PDB structures (e.g., 4R3Q for morpholine-containing targets) to assess binding affinity.
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate with experimental IC data from analogs .
How should researchers address contradictory bioactivity data in different assay systems (e.g., cell-free vs. cell-based assays)?
Advanced Research Question
- Assay-Specific Factors : Control for membrane permeability (e.g., use PAMPA assays) and metabolic stability (e.g., liver microsome studies).
- Target Engagement Validation : Employ SPR (surface plasmon resonance) to measure direct binding kinetics. Compare with indirect activity readouts (e.g., luciferase reporter assays).
- Structural Analogs : Cross-reference data from compounds like N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, which share functional groups but differ in nitro positioning .
What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?
Advanced Research Question
- Variable Substituents : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and morpholine ring (e.g., substitute with piperazine).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with the nitro group).
- In Vivo Correlation : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) .
How can researchers evaluate the compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-MS.
- Oxidative Stress Testing : Expose to HO or cytochrome P450 enzymes to identify vulnerable sites (e.g., morpholine ring oxidation).
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation .
What strategies are effective for identifying the compound’s biological targets in complex systems?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
